- Thieme chemistry journal awardees - where are they now? A general one-step synthesis of alkynes from enolisable carbonyl compoundsSynlett, 2009, (4), 558-561,
Cas no 931-48-6 (Ethynylcyclohexane)

Ethynylcyclohexane structure
商品名:Ethynylcyclohexane
Ethynylcyclohexane 化学的及び物理的性質
名前と識別子
-
- Ethynylcyclohexane
- Cyclohexane, ethynyl-
- Cyclohexylacetylene
- Ethynylcyclohexane (ACI)
- 1-Cyclohexylethyne
- Cyclohexylethyne
- Ethyne, cyclohexyl-
- NS00039526
- CYCLOHEXYL ACETYLENE
- Cyclohexylacetylene, 98%
- C8H12
- F16297
- EINECS 213-236-6
- 931-48-6
- DTXSID30239265
- EN300-192818
- MFCD00001513
- AKOS015888167
- ethynyl-cyclohexane
- AS-47825
- DB-004024
- Z1255457380
- CS-W022720
- Prothizinic acid; Protizinic acid
-
- MDL: MFCD00001513
- インチ: 1S/C8H12/c1-2-8-6-4-3-5-7-8/h1,8H,3-7H2
- InChIKey: SSDZYLQUYMOSAK-UHFFFAOYSA-N
- ほほえんだ: C#CC1CCCCC1
計算された属性
- せいみつぶんしりょう: 108.09400
- どういたいしつりょう: 108.094
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 8
- 回転可能化学結合数: 0
- 複雑さ: 98.5
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0A^2
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 3.1
じっけんとくせい
- 色と性状: 無色透明液体
- 密度みつど: 0.828 g/mL at 25 °C(lit.)
- ふってん: 130-132 °C(lit.)
- フラッシュポイント: 華氏温度:64.4°f< br / >摂氏度:18°C< br / >
- 屈折率: n20/D 1.4540(lit.)
- すいようせい: Immiscible with water.
- PSA: 0.00000
- LogP: 2.19990
- ようかいせい: 未確定
Ethynylcyclohexane セキュリティ情報
Ethynylcyclohexane 税関データ
- 税関コード:2902199090
- 税関データ:
中国税関コード:
2902199090概要:
290219090他のシクロアルカン/シクロオレフィン及びシクロテルペン。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:2.0%.一般関税:30.0%
申告要素:
製品名, 成分含有量
要約:
290219990他のシクロアルカン、シクロオレフィン、シクロエーテルテルテルテルテルテルテルテルテルペン。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:2.0%.General tariff:30.0%
Ethynylcyclohexane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1069507-10g |
Ethynylcyclohexane |
931-48-6 | 98% | 10g |
¥2040.00 | 2024-04-25 | |
TRC | E939213-500mg |
Ethynylcyclohexane |
931-48-6 | 500mg |
$ 95.00 | 2022-06-05 | ||
Enamine | EN300-192818-0.1g |
ethynylcyclohexane |
931-48-6 | 95% | 0.1g |
$30.0 | 2023-09-17 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD227495-5g |
Ethynylcyclohexane |
931-48-6 | 98% | 5g |
¥900.0 | 2024-04-17 | |
Oakwood | 237953-25g |
Ethynylcyclohexane |
931-48-6 | 97% | 25g |
$480.00 | 2024-07-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1069507-100mg |
Ethynylcyclohexane |
931-48-6 | 98% | 100mg |
¥67.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1069507-5g |
Ethynylcyclohexane |
931-48-6 | 98% | 5g |
¥1080.00 | 2024-04-25 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E42270-250mg |
Ethynylcyclohexane |
931-48-6 | 95% | 250mg |
¥378.0 | 2024-07-18 | |
SHENG KE LU SI SHENG WU JI SHU | sc-234455-1 g |
Cyclohexylacetylene, |
931-48-6 | 1g |
¥346.00 | 2023-07-10 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E42270-1g |
Ethynylcyclohexane |
931-48-6 | 95% | 1g |
¥748.0 | 2023-01-18 |
Ethynylcyclohexane 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1 Reagents: 1,1,2,2,3,3,4,4,4-Nonafluoro-1-butanesulfonyl fluoride , N′′′-[P,P-Bis(dimethylamino)-N-(1,1-dimethylethyl)phosphinimyl]-N,N,N′,N′,N′′,N′… Solvents: Dimethylformamide ; 18 h, -10 °C; 1 - 2 h, rt
リファレンス
ごうせいかいろ 2
はんのうじょうけん
リファレンス
- Convenient two-step conversion of acid chlorides to terminal alkynesSynlett, 1990, (4),,
ごうせいかいろ 3
はんのうじょうけん
リファレンス
- Product class 8: linear alkynes: synthesis by eliminationScience of Synthesis, 2008, 43, 435-467,
ごうせいかいろ 4
はんのうじょうけん
1.1 Reagents: Methyllithium Solvents: Diethyl ether , Tetrahydrofuran
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
リファレンス
- A new and practical synthesis of vinyl dichlorides via a non-Wittig-type approachTetrahedron Letters, 2000, 41(21), 4007-4009,
ごうせいかいろ 5
はんのうじょうけん
1.1 Reagents: Samarium iodide (SmI2) Solvents: Benzene , Hexamethylphosphoramide
リファレンス
- Generation of alkylidenecarbenes from 1,1-dibromoalk-1-enes by the reaction with samarium diiodide in hexamethylphosphoric triamide-benzeneJournal of the Chemical Society, 1992, (3), 219-20,
ごうせいかいろ 6
はんのうじょうけん
1.1 -
1.2 Catalysts: Iodine
1.2 Catalysts: Iodine
リファレンス
- Acetylenee-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,,
ごうせいかいろ 7
はんのうじょうけん
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 12 h, 80 °C
リファレンス
- Terminal alkynes from aldehydes via dehydrohalogenation of (Z)-1-iodo-1-alkenes with TBAFTetrahedron Letters, 2008, 49(48), 6794-6796,
ごうせいかいろ 8
はんのうじょうけん
1.1 Reagents: Methyllithium Solvents: Tetrahydrofuran
1.2 Reagents: Ammonium chloride
1.3 Solvents: Hexane
1.4 Solvents: Hexane
1.2 Reagents: Ammonium chloride
1.3 Solvents: Hexane
1.4 Solvents: Hexane
リファレンス
- A Practical Preparation of Terminal Alkynes from AldehydesJournal of Organic Chemistry, 2000, 65(6), 1889-1891,
ごうせいかいろ 9
はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide , Water , Cuprous chloride Solvents: Dimethylformamide ; 12 h, 120 °C
リファレンス
- Synthesis of aromatic terminal allenes and aliphatic terminal alkynes from hydrazones using calcium carbide as an acetylene sourceOrganic Chemistry Frontiers, 2020, 7(4), 702-708,
ごうせいかいろ 10
はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Nitrogen
1.2 Reagents: Diethyl chlorophosphate
1.3 Reagents: Lithium diisopropylamide
1.2 Reagents: Diethyl chlorophosphate
1.3 Reagents: Lithium diisopropylamide
リファレンス
- Conversion of methyl ketones into terminal alkynes: (E)-buten-3-ynyl-2,6,6-trimethyl-1-cyclohexeneOrganic Syntheses, 1986, 64, 44-9,
ごうせいかいろ 11
はんのうじょうけん
1.1 Reagents: Methyllithium Solvents: Diethyl ether , Tetrahydrofuran
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
リファレンス
- An Alternative Approach for the Conversion of Aldehydes to Terminal AlkynesJournal of Organic Chemistry, 1999, 64(18), 6918-6920,
ごうせいかいろ 12
はんのうじょうけん
1.1 -
1.2 Reagents: Iodine
1.2 Reagents: Iodine
リファレンス
- Acetylenee-EROS Encyclopedia of Reagents for Organic Synthesis, 2008, 1, 1-6,
ごうせいかいろ 13
ごうせいかいろ 14
はんのうじょうけん
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 2 h, rt
リファレンス
- Direct acylation and alkynylation of hydrocarbons via synergistic decatungstate photo-HAT/nickel catalysisChemical Communications (Cambridge, 2022, 58(85), 11937-11940,
ごうせいかいろ 15
はんのうじょうけん
リファレンス
- Flash vacuum pyrolysis of stabilized phosphorus ylides. Part 1. Preparation of aliphatic and terminal alkynesJournal of the Chemical Society, 1994, (10), 1281-4,
ごうせいかいろ 16
はんのうじょうけん
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; overnight, 25 °C
1.2 2 h
1.3 Reagents: Iodine Solvents: Tetrahydrofuran ; 1.5 h, -78 °C; rt
1.4 Reagents: Sodium hydroxide Solvents: Water ; 15 min
1.2 2 h
1.3 Reagents: Iodine Solvents: Tetrahydrofuran ; 1.5 h, -78 °C; rt
1.4 Reagents: Sodium hydroxide Solvents: Water ; 15 min
リファレンス
- The synthesis and reactions of alkynylboranes and "ate" complexes1976, , ,,
ごうせいかいろ 17
はんのうじょうけん
1.1 Reagents: Methyllithium Solvents: Diethyl ether , Tetrahydrofuran
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
リファレンス
- Novel method for the preparation of monosubstituted acetylenes, especially cyclopropylacetylene, World Intellectual Property Organization, , ,
ごうせいかいろ 18
はんのうじょうけん
1.1 Reagents: Samarium iodide (SmI2) Solvents: Benzene , Hexamethylphosphoramide
リファレンス
- Reductions with samarium(II) iodideOrganic Reactions (Hoboken, 1994, 46,,
ごうせいかいろ 19
はんのうじょうけん
リファレンス
- Reaction of cyclohexylacetylene with lower saturated monobasic acidsZhurnal Obshchei Khimii, 1957, 27, 1185-7,
ごうせいかいろ 20
はんのうじょうけん
リファレンス
- Synthesis of linear alkynes by rearrangementScience of Synthesis, 2008, 43, 469-554,
Ethynylcyclohexane Raw materials
- Ethyl 3-cyclohexyl-3-oxo-2-(triphenyl-lambda5-phosphanylidene)propanoate
- Cyclohexane, [(1Z)-2-iodoethenyl]-
- Cyclohexanemethanol, α-(dichloromethyl)-, 1-(4-methylbenzenesulfonate)
- Cyclohexane, (2,2-dibromoethenyl)-
- Lithium Acetylide-ethylenediamine (1:1)
- 1-cyclohexylethan-1-one
- Cyclohexanone p-Toluenesulfonylhydrazone
- Borinic acid, B-cyclohexyl-B-(1,1,2-trimethylpropyl)-, methyl ester
- Cyclohexane, [2-[tris(1-methylethyl)silyl]ethynyl]-
- Cyclohexane, (2,2-dichloroethenyl)-
- Lithium acetylide(Li(C2H)) (9CI)
Ethynylcyclohexane Preparation Products
Ethynylcyclohexane 関連文献
-
1. Azine-N-oxides as effective controlling groups for Rh-catalysed intermolecular alkyne hydroacylationDaniel F. Moseley,Jagadeesh Kalepu,Michael C. Willis Chem. Sci. 2021 12 13068
-
Maciej Skrodzki,Samanta Witomska,Piotr Pawlu? Dalton Trans. 2018 47 5948
-
Alexei V. Marchenko,Hélène Gérard,Odile Eisenstein,Kenneth G. Caulton New J. Chem. 2001 25 1244
-
Alessandra Cavarzan,Joost N. H. Reek,Francesco Trentin,Alessandro Scarso,Giorgio Strukul Catal. Sci. Technol. 2013 3 2898
-
Jean Demaison,Natalja Vogt,Rizalina Tama Saragi,Marcos Juanes,Heinz Dieter Rudolph,Alberto Lesarri Phys. Chem. Chem. Phys. 2019 21 19732
-
Vito Fiandanese,Silvia Maurantonio,Angela Punzi,Giacomo G. Rafaschieri Org. Biomol. Chem. 2012 10 1186
-
Manoj Trivedi,Gurmeet Singh,Abhinav Kumar,Nigam P. Rath Dalton Trans. 2015 44 20874
-
Dodla S. Rao,Thurpu R. Reddy,Sudhir Kashyap Org. Biomol. Chem. 2018 16 1508
-
9. Proton chemical shifts in NMR. Part 16.1 Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group
-
Arunachalam Sagadevan,Ayyakkannu Ragupathi,Chun-Cheng Lin,Jih Ru Hwu,Kuo Chu Hwang Green Chem. 2015 17 1113
関連分類
- Solvents and Organic Chemicals Organic Compounds Carbides Acetylides
- Solvents and Organic Chemicals Organic Compounds Acetylides Acetylides
- Solvents and Organic Chemicals Organic Compounds Acetylides
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
- Solvents and Organic Chemicals Organic Compounds Hydrocarbons
931-48-6 (Ethynylcyclohexane) 関連製品
- 40430-66-8(1-Ethynyladamantane)
- 17715-00-3(Prop-2-yn-1-ylcyclohexane)
- 141345-08-6(4-Cyclohexyl-Butyne)
- 28509-10-6(1-Ethynyl-1-methylcyclohexane)
- 40276-93-5(3-Methyl-1-hexyne)
- 1183845-87-5(1-2-fluoro-6-(4-methyl-1H-pyrazol-1-yl)phenylethan-1-one)
- 1270509-79-9(1-2-(azetidin-2-yl)phenylpyrrolidine)
- 2229312-17-6(1-{bicyclo2.2.1hept-5-en-2-yl}cyclopentane-1-carboxylic acid)
- 35801-15-1((2-methylfuran-3-yl)methanamine)
- 905668-09-9(N-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl-3-methoxybenzamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:931-48-6)Ethynylcyclohexane

清らかである:99%
はかる:25g
価格 ($):441.0